FEN1 Inhibitor C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FEN1-IN-3 est un inhibiteur de petite molécule ciblant spécifiquement la flap endonucléase 1 humaine (hFEN1). La flap endonucléase 1 est une enzyme cruciale impliquée dans la réplication et la réparation de l’ADN, en particulier dans la voie de réparation par excision de base et la maturation des fragments d’Okazaki pendant la réplication de l’ADN. L’inhibition de la flap endonucléase 1 a montré un potentiel en thérapie anticancéreuse, car la surexpression de la flap endonucléase 1 est associée à divers cancers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de FEN1-IN-3 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels pour améliorer l’activité inhibitrice contre la flap endonucléase 1.

- Purification et caractérisation du produit final à l’aide de techniques telles que la chromatographie liquide haute performance et la spectroscopie de résonance magnétique nucléaire .

Méthodes de production industrielle : La production industrielle de FEN1-IN-3 suit des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour garantir un rendement élevé et une pureté élevée. Le processus peut impliquer des réacteurs à écoulement continu et des systèmes automatisés pour améliorer l’efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions : FEN1-IN-3 subit diverses réactions chimiques, notamment :

Oxydation : En présence d’agents oxydants, FEN1-IN-3 peut subir une oxydation pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir FEN1-IN-3 en ses formes réduites à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : FEN1-IN-3 peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Solvants halogénés, nucléophiles comme les amines et les thiols.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

FEN1-IN-3 a des applications diverses dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la flap endonucléase 1 et ses effets sur les voies de réparation de l’ADN.

Biologie : Investigue le rôle de la flap endonucléase 1 dans les processus cellulaires, tels que la réplication et la réparation de l’ADN.

Médecine : Explore le potentiel de FEN1-IN-3 comme agent thérapeutique dans le traitement du cancer, en particulier dans les cancers avec surexpression de la flap endonucléase 1.

Industrie : Utilisé dans le développement de tests diagnostiques et de biosenseurs pour détecter l’activité de la flap endonucléase 1 .

Applications De Recherche Scientifique

FEN1-IN-3 has diverse applications in scientific research, including:

Chemistry: Used as a tool compound to study the inhibition of flap endonuclease 1 and its effects on DNA repair pathways.

Biology: Investigates the role of flap endonuclease 1 in cellular processes, such as DNA replication and repair.

Medicine: Explores the potential of FEN1-IN-3 as a therapeutic agent in cancer treatment, particularly in cancers with overexpressed flap endonuclease 1.

Industry: Utilized in the development of diagnostic assays and biosensors for detecting flap endonuclease 1 activity .

Mécanisme D'action

FEN1-IN-3 exerce ses effets en se liant au site actif de la flap endonucléase 1, inhibant ainsi son activité nucléasique. Cette inhibition empêche l’enzyme de cliver les volets d’ADN pendant les processus de réplication et de réparation. Les cibles moléculaires comprennent les résidus catalytiques de la flap endonucléase 1, et les voies impliquées sont principalement les voies de réparation par excision de base et de maturation des fragments d’Okazaki .

Comparaison Avec Des Composés Similaires

FEN1-IN-3 est unique par rapport aux autres inhibiteurs de la flap endonucléase 1 en raison de son affinité de liaison spécifique et de sa puissance inhibitrice. Les composés similaires comprennent :

Myricétine : Un flavonoïde qui inhibe également la flap endonucléase 1, mais avec des caractéristiques de liaison différentes.

SC13 : Un autre inhibiteur de petite molécule avec des caractéristiques structurelles et des mécanismes inhibiteurs distincts.

Composés de la série N-hydroxyurée : Ces composés inhibent la flap endonucléase 1 par le biais de modèles de liaison compétitifs .

FEN1-IN-3 se distingue par sa spécificité et son efficacité plus élevées dans l’inhibition de la flap endonucléase 1, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles.

Activité Biologique

FEN1 (Flap Endonuclease 1) is a crucial enzyme involved in DNA replication and repair, making it a significant target in cancer therapy. The compound "FEN1 Inhibitor C3" has emerged as a promising candidate in this context, particularly for its role in enhancing the sensitivity of cancer cells to DNA-damaging agents. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of FEN1 and Its Inhibition

FEN1 is essential for the removal of RNA and DNA flaps during DNA replication and repair processes. Its inhibition leads to increased sensitivity to various chemotherapeutic agents, including cisplatin and temozolomide, particularly in cells with homologous recombination (HR) defects such as those seen in BRCA1/2 mutations .

FEN1 inhibitors, including C3, function by binding to the active site of the enzyme, thereby blocking its nuclease activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific inhibitor structure. For instance, C3 has shown a mixed inhibition profile, affecting both substrate binding and catalytic activity .

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentration (IC50) values and growth inhibition metrics observed in different studies:

| Cell Line | IC50 (µM) | Growth Inhibition (%) | Notes |

|---|---|---|---|

| SW620 (Colorectal) | 15.5 | 79% | Induces DNA damage response |

| BRCA1-deficient | 9.0 | 85% | Synthetic lethality observed |

| BRCA2-deficient | 10.5 | 82% | Increased sensitivity to DNA-damaging agents |

| SK-ES-1 (Ewing Sarcoma) | 12.0 | 90% | Sensitive despite PARP-inhibitor resistance |

These results indicate that this compound is particularly effective in cells with HR deficiencies, suggesting its potential as a targeted therapy for specific cancer types.

Case Studies

Case Study 1: Ewing Sarcoma Treatment

A pilot study investigated the effects of this compound on Ewing sarcoma cell lines. The results showed that silencing EWS-FLI1 fusion protein significantly enhanced the sensitivity of these cells to C3 treatment. The combination of C3 with standard chemotherapeutics resulted in a synergistic effect, leading to improved survival rates in preclinical models .

Case Study 2: BRCA-Mutant Cancer Cells

In another study focusing on BRCA-mutant cancer cells, treatment with this compound led to a pronounced activation of the DNA damage response pathway. This was evidenced by increased levels of phosphorylated H2AX (γH2AX), indicating significant double-strand breaks in DNA. Moreover, apoptosis was induced in these cells even after the removal of the inhibitor, highlighting the long-lasting effects of FEN1 inhibition .

Propriétés

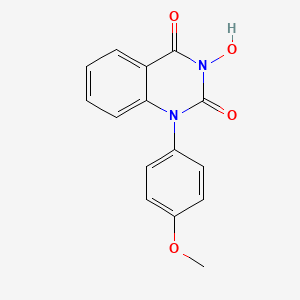

IUPAC Name |

3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIIPZSHQTBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.